2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 3-chlorobenzoate
Overview
Description
2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 3-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a methoxy group, a morpholine ring, and a chlorobenzoate moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 3-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-methoxy-4-nitrophenol with morpholine and carbon disulfide to form the morpholine-4-carbothioyl derivative. This intermediate is then reacted with 3-chlorobenzoic acid under esterification conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The chlorine atom in the chlorobenzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the nitro group can produce aniline derivatives.
Scientific Research Applications
2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 3-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 3-chlorobenzoate involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-nitrobenzoate: This compound shares a similar core structure but differs in the substituents on the benzene ring.
(2-methoxy-4-(morpholine-4-carbonyl)phenyl)boronic acid: Another related compound with a boronic acid group instead of the chlorobenzoate moiety.
Uniqueness
2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 3-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 3-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S/c1-23-17-12-13(18(26)21-7-9-24-10-8-21)5-6-16(17)25-19(22)14-3-2-4-15(20)11-14/h2-6,11-12H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCQLVNUMQFDPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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